molecular formula C25H27NO7 B15096261 2-oxo-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide

2-oxo-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide

Cat. No.: B15096261
M. Wt: 453.5 g/mol
InChI Key: BNGDDGHVWDHMCU-UHFFFAOYSA-N
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Description

2-oxo-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide is a synthetic carboxamide derivative featuring a 2H-chromene core substituted at the 3-position with a bis-alkylated carboxamide group. The compound is structurally characterized by two distinct N-substituents:

  • 3,4,5-Trimethoxybenzyl group: Aromatic and electron-rich due to methoxy substituents, commonly associated with enhanced binding affinity in medicinal compounds (e.g., kinase inhibitors) .
  • Tetrahydrofuran-2-ylmethyl group: A cyclic ether moiety that improves solubility and bioavailability by introducing polar oxygen atoms .

The molecular formula is estimated as C₂₅H₂₇NO₇ (molecular weight ≈ 469.5 g/mol), derived from its parent compound, 2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide (C₂₀H₁₉NO₆, MW = 369.4 g/mol), with the addition of a tetrahydrofuran-2-ylmethyl group (C₅H₉O) .

Properties

Molecular Formula

C25H27NO7

Molecular Weight

453.5 g/mol

IUPAC Name

2-oxo-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]chromene-3-carboxamide

InChI

InChI=1S/C25H27NO7/c1-29-21-11-16(12-22(30-2)23(21)31-3)14-26(15-18-8-6-10-32-18)24(27)19-13-17-7-4-5-9-20(17)33-25(19)28/h4-5,7,9,11-13,18H,6,8,10,14-15H2,1-3H3

InChI Key

BNGDDGHVWDHMCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(CC2CCCO2)C(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and physicochemical properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure N-Substituents Key Functional Groups
Target Compound C₂₅H₂₇NO₇ ~469.5 2H-chromene Tetrahydrofuran-2-ylmethyl, 3,4,5-trimethoxybenzyl Carboxamide, trimethoxy, cyclic ether
2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide (Parent Compound) C₂₀H₁₉NO₆ 369.4 2H-chromene 3,4,5-trimethoxybenzyl Carboxamide, trimethoxy
N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (Compound 5a) C₂₄H₁₉NO₃ 369.4 Benzo[f]chromene 3,5-Dimethylphenyl Carboxamide, methyl groups
3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid (Compound 3) C₁₄H₈O₄ 240.2 Benzo[f]chromene None (carboxylic acid) Carboxylic acid, ketone
Key Observations:

Core Structure: The target compound and its parent share a 2H-chromene core, whereas analogs like Compound 5a feature a larger benzo[f]chromene system. The benzo[f]chromene derivatives exhibit extended π-conjugation, which may enhance UV absorption and π-π stacking interactions .

Substituent Effects: The tetrahydrofuran-2-ylmethyl group in the target compound introduces polar oxygen atoms, likely improving aqueous solubility compared to the parent compound (C₂₀H₁₉NO₆) .

Synthetic Routes: The parent compound (C₂₀H₁₉NO₆) is synthesized via carboxamide coupling using thionyl chloride to generate the acid chloride intermediate, followed by reaction with 3,4,5-trimethoxybenzylamine . The target compound likely requires sequential N-alkylation or a mixed-amine coupling strategy to introduce both substituents, which may present challenges in regioselectivity and yield optimization.

Q & A

Q. How can researchers validate off-target effects observed in phenotypic assays?

  • Methodological Answer : Perform chemoproteomic profiling (e.g., affinity chromatography coupled with LC-MS/MS) to identify unintended protein binders. Confirm findings with RNAi knockdown or CRISPR-Cas9 gene editing of suspected off-targets .

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